molecular formula C3H10INO B8208762 2-Methoxyethylammonium iodide

2-Methoxyethylammonium iodide

Cat. No.: B8208762
M. Wt: 203.02 g/mol
InChI Key: SCDXFIYEBSXILC-UHFFFAOYSA-N
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Description

2-Methoxyethylammonium iodide: is an organic compound with the molecular formula C3H10INO. It is a salt formed by the reaction of 2-methoxyethylamine with hydroiodic acid. This compound is of significant interest in the field of materials science, particularly in the development of perovskite-based solar cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyethylammonium iodide can be synthesized through a straightforward reaction between 2-methoxyethylamine and hydroiodic acid. The reaction typically proceeds as follows:

CH3OCH2CH2NH2+HICH3OCH2CH2NH3I\text{CH}_3\text{OCH}_2\text{CH}_2\text{NH}_2 + \text{HI} \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{NH}_3\text{I} CH3​OCH2​CH2​NH2​+HI→CH3​OCH2​CH2​NH3​I

In this reaction, 2-methoxyethylamine (CH3OCH2CH2NH2) reacts with hydroiodic acid (HI) to form this compound (CH3OCH2CH2NH3I). The reaction is typically carried out in an aqueous solution at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same reaction between 2-methoxyethylamine and hydroiodic acid. The process may be scaled up by optimizing reaction conditions, such as concentration, temperature, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyethylammonium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ion (I-) can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides, cyanides, and other nucleophiles. These reactions typically occur under mild conditions in polar solvents.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride may be used.

Major Products Formed:

Scientific Research Applications

2-Methoxyethylammonium iodide has several scientific research applications, particularly in the field of materials science:

Mechanism of Action

The mechanism by which 2-methoxyethylammonium iodide exerts its effects is primarily related to its role in the formation of perovskite structures. The compound acts as a source of the organic cation, which combines with lead iodide (PbI2) to form the perovskite structure. This structure is crucial for the efficient absorption of light and the generation of charge carriers in solar cells .

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

2-methoxyethylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO.HI/c1-5-3-2-4;/h2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDXFIYEBSXILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC[NH3+].[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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